molecular formula C9H18ClNOS B6171144 3-(methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane hydrochloride CAS No. 2551114-72-6

3-(methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane hydrochloride

Cat. No.: B6171144
CAS No.: 2551114-72-6
M. Wt: 223.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane hydrochloride is a spiro compound characterized by its unique bicyclic structure, which includes a sulfur atom and an oxygen atom. Spiro compounds are known for their rigidity and three-dimensional structural properties, making them valuable in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spiro compound . The reaction conditions are generally mild, and the process can be optimized for high yields and purity.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using commercially available reagents. The process involves careful control of reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spiro structure or to introduce new functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the spiro compound. These products can have different properties and applications depending on the functional groups introduced.

Scientific Research Applications

3-(methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique structural properties.

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the spiro structure can form coordination complexes with metal ions, influencing various biochemical pathways. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-oxa-2-azaspiro[4.5]decane: Similar in structure but lacks the methylsulfanyl group.

    1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Contains a different substitution pattern and functional groups.

    Buspirone hydrochloride: A well-known spiro compound used as an anxiolytic agent.

Uniqueness

3-(methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane hydrochloride is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

2551114-72-6

Molecular Formula

C9H18ClNOS

Molecular Weight

223.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.